molecular formula C8H9BrClO4P B14427363 4-Bromo-2-chlorophenyl ethyl hydrogen phosphate CAS No. 80705-86-8

4-Bromo-2-chlorophenyl ethyl hydrogen phosphate

Cat. No.: B14427363
CAS No.: 80705-86-8
M. Wt: 315.48 g/mol
InChI Key: YNSWEISYROHJMC-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorophenyl ethyl hydrogen phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of bromine, chlorine, and phosphate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chlorophenyl ethyl hydrogen phosphate typically involves the reaction of 4-bromo-2-chlorophenol with phosphorus oxychloride and sodium ethoxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chlorophenyl ethyl hydrogen phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate esters, while substitution reactions can produce a variety of substituted phenyl phosphates .

Scientific Research Applications

4-Bromo-2-chlorophenyl ethyl hydrogen phosphate has numerous scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorophenyl ethyl hydrogen phosphate involves the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts normal nerve function, leading to various physiological effects. This mechanism is similar to other organophosphates, which also target acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chlorophenyl ethyl hydrogen phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

80705-86-8

Molecular Formula

C8H9BrClO4P

Molecular Weight

315.48 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl) ethyl hydrogen phosphate

InChI

InChI=1S/C8H9BrClO4P/c1-2-13-15(11,12)14-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

YNSWEISYROHJMC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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